![molecular formula C14H14ClNO5 B3083435 (4E)-3-(chloromethyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one CAS No. 1142199-46-9](/img/structure/B3083435.png)
(4E)-3-(chloromethyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Photophysical and Nonlinear Optical Behaviour
A study explored the synthesis and characterization of novel compounds including 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones. These compounds, related to (4E)-3-(chloromethyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one, were evaluated for their third-order nonlinear optical properties. They exhibited excellent optical limiting behavior, which is significant for applications in photonic devices and laser technology (Murthy et al., 2013).
Synthesis of Oxazoles
The compound's derivatives have been used in the synthesis of extended oxazoles, demonstrating its utility as a reactive scaffold. This has implications in synthesizing a range of oxazole-based compounds with potential applications in medicinal chemistry and material science (Patil & Luzzio, 2016).
Antimicrobial Activity
Research into the antimicrobial activity of related compounds, such as 1-arylideneamino-4-(4-chlorobenzylidene)-2-methyl-1H-imidazolin-5(4H)-one compounds, has shown potential in developing new antimicrobial agents. This research area is crucial for addressing the growing issue of antibiotic resistance (Nguyen et al., 2019).
Anticancer Activity
Synthesis and biological evaluation of oxazole derivatives, including those related to this compound, have revealed potent antitumor activities. These findings contribute to the ongoing search for new cancer therapeutics, particularly in targeting tubulin and disrupting microtubule formation (Romagnoli et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-1,2-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO5/c1-18-11-6-13(20-3)12(19-2)5-8(11)4-9-10(7-15)16-21-14(9)17/h4-6H,7H2,1-3H3/b9-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEYWXPZFSKGMJ-RUDMXATFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=NOC2=O)CCl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=NOC2=O)CCl)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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